2-(5-Bromopyridin-2-yl)oxyacetic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(5-bromopyridin-2-yl)oxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO3/c8-5-1-2-6(9-3-5)12-4-7(10)11/h1-3H,4H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJUFARLLBCMIAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Br)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30307296 | |
| Record name | [(5-Bromopyridin-2-yl)oxy]acetic acid | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79674-66-1 | |
| Record name | 2-[(5-Bromo-2-pyridinyl)oxy]acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79674-66-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 190660 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079674661 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC190660 | |
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| Record name | [(5-Bromopyridin-2-yl)oxy]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30307296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(5-bromopyridin-2-yl)oxy]acetic acid | |
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Chemical Reactivity and Derivatization Strategies of 2 5 Bromopyridin 2 Yl Oxyacetic Acid
Reactivity of the Bromine Atom at the Pyridine (B92270) Ring
The bromine atom at the C-5 position of the pyridine ring is a key site for chemical modification. Its reactivity is characteristic of an aryl halide, making it amenable to a range of powerful bond-forming reactions pivotal in modern organic synthesis.
Palladium-catalyzed cross-coupling reactions represent a cornerstone of synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. merckmillipore.com The bromo-substituent on 2-(5-bromopyridin-2-yl)oxyacetic acid makes it an excellent substrate for these transformations.
The Suzuki–Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound, such as a boronic acid or ester, to form a carbon-carbon bond. wikipedia.org This reaction is widely used for synthesizing biaryl compounds, polyolefins, and styrenes. wikipedia.orgberkeley.edu For a substrate like this compound, the reaction would involve coupling the bromopyridine moiety with various boronic acids.
The general mechanism involves three key steps: oxidative addition of the aryl bromide to a Pd(0) catalyst, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. libretexts.orgyoutube.com The reaction requires a base, such as potassium carbonate, to facilitate the transmetalation step. berkeley.edu
A variety of palladium catalysts and ligands can be employed, with the choice often depending on the specific substrates. Catalyst systems like Pd(OAc)₂/PCy₃ are suitable for a diverse array of aryl triflates, while Pd₂(dba)₃/P(t-Bu)₃ is effective for coupling aryl halides, including chlorides, often at room temperature. organic-chemistry.org For heteroaryl bromides, catalyst systems based on Pd₂dba₃ have proven highly effective. nih.gov The reactivity of the halide coupling partner generally follows the trend I > OTf > Br >> Cl. wikipedia.org
| Boronic Acid Partner | Catalyst/Ligand | Base | Solvent | Expected Product |
|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 2-((5-phenylpyridin-2-yl)oxy)acetic acid |
| Thiophene-2-boronic acid | PdCl₂(dppf) | Cs₂CO₃ | Dioxane | 2-((5-(thiophen-2-yl)pyridin-2-yl)oxy)acetic acid |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene | 2-((5-(4-methoxyphenyl)pyridin-2-yl)oxy)acetic acid |
The Negishi coupling is another powerful palladium- or nickel-catalyzed reaction that forms carbon-carbon bonds by coupling an organic halide or triflate with an organozinc compound. wikipedia.org This method is valued for its high functional group tolerance and the relatively high reactivity of organozinc reagents, which often allows for milder reaction conditions compared to other coupling methods. sigmaaldrich.comsci-hub.st
The reaction is applicable to a wide range of substrates, allowing for the coupling of sp³, sp², and sp hybridized carbon atoms. wikipedia.org The organozinc reagents can be prepared directly from the corresponding organic halide and activated zinc metal, or via transmetalation from organolithium or Grignard reagents. sigmaaldrich.comnih.gov The addition of lithium salts, like LiCl, can be crucial for the formation and reactivity of the organozinc species. nih.govnih.gov
For this compound, Negishi coupling provides a route to introduce alkyl, alkenyl, and aryl groups. A typical catalytic cycle involves oxidative addition of the bromopyridine to the Pd(0) or Ni(0) center, followed by transmetalation with the organozinc reagent and reductive elimination of the coupled product. wikipedia.org Palladium catalysts generally offer higher yields and broader functional group tolerance. wikipedia.org
| Organozinc Reagent (R-ZnX) | Catalyst | Solvent | Expected Product |
|---|---|---|---|
| Phenylzinc chloride | Pd(PPh₃)₄ | THF | 2-((5-phenylpyridin-2-yl)oxy)acetic acid |
| Ethylzinc bromide | PdCl₂(dppf) | THF | 2-((5-ethylpyridin-2-yl)oxy)acetic acid |
| Vinylzinc bromide | Ni(acac)₂/PPh₃ | THF | 2-((5-vinylpyridin-2-yl)oxy)acetic acid |
The Buchwald–Hartwig amination is a palladium-catalyzed cross-coupling reaction used for the synthesis of carbon–nitrogen bonds. wikipedia.org This reaction couples an aryl halide or sulfonate with an amine in the presence of a palladium catalyst and a strong base. researchgate.net It has become a vital method for synthesizing aryl amines, which are prevalent in pharmaceuticals and natural products. wikipedia.org The reaction is notable for its broad substrate scope and functional group tolerance, allowing the coupling of virtually any amine with a wide variety of aryl partners. wikipedia.org
The mechanism proceeds through a catalytic cycle involving oxidative addition of the aryl halide to the Pd(0) complex, coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to form the C–N bond and regenerate the catalyst. wikipedia.orglibretexts.org The choice of ligand is critical, with bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) being particularly effective, especially for challenging substrates like 2-bromopyridines. researchgate.netnih.gov Strong bases such as sodium tert-butoxide are essential for catalyst turnover. researchgate.net
This methodology could be applied to this compound to synthesize a variety of N-substituted aminopyridine derivatives. The reaction can accommodate primary and secondary alkyl and aryl amines. acsgcipr.org
| Amine Partner | Catalyst/Ligand | Base | Solvent | Expected Product |
|---|---|---|---|---|
| Aniline | Pd₂(dba)₃/XPhos | NaOtBu | Toluene | 2-((5-(phenylamino)pyridin-2-yl)oxy)acetic acid |
| Morpholine | Pd(OAc)₂/RuPhos | Cs₂CO₃ | Dioxane | 2-((5-(morpholin-4-yl)pyridin-2-yl)oxy)acetic acid |
| Benzylamine | Pd-G3-XPhos | LiHMDS | THF | 2-((5-(benzylamino)pyridin-2-yl)oxy)acetic acid |
Nucleophilic aromatic substitution (SₙAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike Sₙ1 and Sₙ2 reactions, the SₙAr mechanism typically requires the aromatic ring to be activated by electron-withdrawing groups. libretexts.orgopenstax.org The reaction proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. libretexts.orgmasterorganicchemistry.com
For aryl halides, the reactivity towards SₙAr is enhanced by strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group. libretexts.org In the case of this compound, the pyridine nitrogen itself acts as an electron-withdrawing group, which can facilitate nucleophilic attack, particularly at the C-2 and C-6 positions. However, the bromine is at the C-5 position, which is less activated. Therefore, SₙAr reactions at this position are generally difficult and may require harsh conditions (high temperatures, strong nucleophiles) or the use of specific catalysts. bath.ac.uk While less common than cross-coupling, direct displacement of the bromine by potent nucleophiles like thiols or certain alkoxides under forcing conditions could be a potential, albeit challenging, derivatization pathway.
The bromine atom of this compound allows for the application of organometallic chemistry involving Grignard and organolithium reagents. masterorganicchemistry.commasterorganicchemistry.com These reagents are strong bases and potent nucleophiles. masterorganicchemistry.comwikipedia.org
A primary challenge in applying this chemistry to the target molecule is the presence of the acidic proton on the carboxylic acid group. Both Grignard and organolithium reagents will readily deprotonate the carboxylic acid before any other reaction occurs. masterorganicchemistry.com This would consume at least one equivalent of the organometallic reagent.
There are two main strategies involving these reagents:
Halogen-Metal Exchange: The compound can be treated with an organolithium reagent like n-butyllithium or t-butyllithium at low temperatures to replace the bromine atom with lithium, forming a pyridyllithium species. wikipedia.org This lithiated intermediate can then react with various electrophiles (e.g., aldehydes, ketones, CO₂). To achieve this, at least two equivalents of the organolithium reagent would be needed: one to deprotonate the acid and a second to perform the halogen-metal exchange. Alternatively, the carboxylic acid could be protected as an ester prior to the reaction.
Coupling with External Reagents: The bromopyridine can act as an electrophile in reactions with other Grignard or organolithium reagents. However, standard Sₙ2-type coupling is generally inefficient with aryl halides. masterorganicchemistry.com More modern protocols, such as transition metal-free, light-promoted coupling reactions between bromopyridines and Grignard reagents, offer a promising alternative. organic-chemistry.org This method proceeds via a single electron transfer (SET) mechanism, generating a pyridyl radical that couples with the Grignard reagent's organic group. organic-chemistry.org
The formation of pyridyl Grignard reagents directly from bromopyridines and magnesium metal can be complicated by the formation of bipyridyl side products. researchgate.net Grignard exchange reactions at low temperatures can sometimes provide a more efficient route to these intermediates. researchgate.net
Cross-Coupling Reactions
Transformations Involving the Pyridine Nitrogen Atom
The lone pair of electrons on the pyridine nitrogen atom of this compound makes it a key center for chemical reactivity. This nitrogen can readily participate in reactions that modify its electronic properties and coordination capabilities, opening avenues for the synthesis of diverse derivatives.
N-Alkylation and N-Oxidation Reactions
The nucleophilic nature of the pyridine nitrogen allows for straightforward N-alkylation and N-oxidation reactions.
N-Alkylation: The pyridine nitrogen can be alkylated by reacting this compound with alkyl halides. quimicaorganica.org This reaction introduces a positive charge on the nitrogen atom, forming a pyridinium salt. The reaction proceeds via a nucleophilic attack of the nitrogen's lone pair on the electrophilic carbon of the alkyl halide. quimicaorganica.org This transformation can significantly alter the compound's solubility and electronic properties. While primary and secondary alkyl halides are suitable for this reaction, tertiary halides may lead to elimination side reactions. quimicaorganica.org
N-Oxidation: The pyridine nitrogen can be oxidized to an N-oxide using various oxidizing agents, such as peroxy acids (e.g., m-chloroperbenzoic acid, m-CPBA) or hydrogen peroxide in acetic acid. bme.huclockss.org The resulting N-oxide exhibits modified reactivity compared to the parent pyridine. The N-O bond introduces a dipole moment and alters the electronic distribution in the pyridine ring, making the C2 and C4 positions more susceptible to nucleophilic attack. scripps.edu A patent describes the N-oxidation of a similar compound, pyridyloxylacetic acid ethyl ester, indicating the feasibility of this transformation for this compound. googleapis.com The formation of pyridine N-oxides is a common strategy to facilitate further functionalization of the pyridine ring. bme.hunih.govresearchgate.netnih.govsemanticscholar.orgorganic-chemistry.org
Table 1: N-Alkylation and N-Oxidation Reactions of Pyridine Derivatives
| Reaction Type | Reagent | Product Type | Key Features |
|---|---|---|---|
| N-Alkylation | Alkyl Halides (e.g., CH3I) | Pyridinium Salts | Increases positive charge on the ring, alters solubility. |
| N-Oxidation | Peroxy Acids (e.g., m-CPBA) | Pyridine N-Oxides | Activates the pyridine ring for nucleophilic substitution at C2/C4. |
Coordination Chemistry with Transition Metal Centers
The pyridine nitrogen of this compound can act as a ligand, coordinating with various transition metal centers. jscimedcentral.com The lone pair of electrons on the nitrogen atom can be donated to an empty orbital of a metal ion, forming a coordination complex. nih.govnih.gov The presence of other potential coordinating groups, such as the ether oxygen and the carboxylate group, allows for the possibility of the molecule acting as a multidentate ligand, forming stable chelate rings with the metal center.
The coordination of pyridyl-based ligands to transition metals is a well-established field, with applications in catalysis and materials science. mdpi.comrsc.org The electronic properties of the pyridine ring, influenced by the bromo and oxyacetic acid substituents, will affect the strength of the metal-ligand bond. The formation of such complexes can be confirmed by various spectroscopic techniques, including FTIR, UV-visible, and NMR spectroscopy, as well as single-crystal X-ray diffraction. nih.gov The study of these coordination complexes can provide insights into the electronic structure and reactivity of the ligand itself.
Modifications of the Oxyacetic Acid Functional Group
The carboxylic acid moiety of this compound is a versatile functional group that can undergo a variety of transformations to create new derivatives with altered biological and chemical properties.
Esterification and Amidation Reactions
Esterification: The carboxylic acid can be converted to an ester through reaction with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. chemguide.co.ukmasterorganicchemistry.commasterorganicchemistry.comrug.nlchemguide.co.uk This reaction is reversible, and to drive it towards the product, the alcohol is often used in excess or water is removed as it is formed. masterorganicchemistry.com The resulting esters often have different solubility profiles and can be used as protecting groups for the carboxylic acid. For example, methyl 2-(benzofuran-2-yl)acetate was synthesized by refluxing 2-benzofuranyl acetic acid in methanol with sulfuric acid. nih.gov
Amidation: The carboxylic acid can be readily converted to amides by reaction with amines. This typically requires the activation of the carboxylic acid, for example, by converting it to an acyl chloride or by using a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The formation of pyridine amide derivatives is a common strategy in medicinal chemistry. google.comsigmaaldrich.com For instance, amidation reactions of picolinic acid have been explored to synthesize various derivatives. researchgate.net
Table 2: Esterification and Amidation of Carboxylic Acids
| Reaction | Reagents | Product | Typical Conditions |
|---|---|---|---|
| Esterification | Alcohol, Acid Catalyst (e.g., H2SO4) | Ester | Heating, often with removal of water. |
| Amidation | Amine, Coupling Agent (e.g., DCC, EDC) | Amide | Room temperature or mild heating. |
Decarboxylation Reactions
Decarboxylation is the removal of the carboxyl group as carbon dioxide (CO2). wikipedia.org While the decarboxylation of simple carboxylic acids often requires harsh conditions, heteroarylacetic acids can undergo decarboxylation more readily. rsc.org The stability of the resulting carbanion intermediate plays a crucial role in the ease of decarboxylation. wikipedia.org For this compound, decarboxylation would lead to the formation of 5-bromo-2-methoxypyridine. Oxidative decarboxylation of (hetero)arylacetic acids can also be achieved using various metal catalysts or photoredox conditions to yield the corresponding aldehydes or ketones. chemrevlett.com The decarboxylation of aromatic carboxylic acids can be facilitated by transition-metal catalysts. nih.gov
C-H Activation and Site-Selective Functionalization
Direct C-H activation and functionalization of the pyridine ring in this compound presents a powerful and atom-economical strategy for creating new derivatives. rsc.org However, achieving site-selectivity is a significant challenge due to the presence of multiple C-H bonds with different reactivities. researchgate.netnih.gov The electronic nature of the pyridine ring, being electron-deficient, and the presence of the bromo and oxyacetic acid substituents will direct the regioselectivity of these reactions. nih.govnih.gov
The pyridine ring is generally susceptible to nucleophilic attack at the C2, C4, and C6 positions, especially when the nitrogen is quaternized or oxidized. kaist.ac.kr Conversely, electrophilic substitution is difficult and typically occurs at the C3 and C5 positions under harsh conditions. Modern synthetic methods, often employing transition metal catalysis, have been developed to overcome these inherent reactivity patterns and achieve selective C-H functionalization at various positions. mdpi.com For example, directing groups can be employed to guide a metal catalyst to a specific C-H bond. nih.gov The oxyacetic acid group itself, or a derivative thereof, could potentially act as a directing group to functionalize the C3 position. The development of site-selective functionalization methods for polyazine systems is an active area of research. nih.gov
Table 3: Potential C-H Functionalization Sites on the Pyridine Ring
| Position | Electronic Nature | Potential Reactivity | Controlling Factors |
|---|---|---|---|
| C3 | Electron-rich (relative to C2/C4/C6) | Electrophilic substitution (difficult), Directed C-H activation | Directing groups, Catalyst control |
| C4 | Electron-deficient | Nucleophilic substitution (especially with N-activation) | N-oxidation, N-alkylation |
| C6 | Electron-deficient | Nucleophilic substitution (especially with N-activation) | N-oxidation, N-alkylation |
Spectroscopic and Structural Characterization Methodologies in Academic Research
Advanced Vibrational Spectroscopy
No specific Fourier Transform Infrared (FT-IR) spectroscopic data, including peak assignments and vibrational frequencies for 2-(5-Bromopyridin-2-yl)oxyacetic acid, could be located in published academic research.
There is no available Fourier Transform Raman (FT-Raman) spectroscopic data or analysis for this compound in academic literature.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a technique used to study the electronic transitions within a molecule. When a molecule is exposed to ultraviolet or visible light, it can absorb energy, which promotes an electron from a lower energy molecular orbital to a higher energy one. The wavelengths of light that are absorbed are characteristic of the molecule's structure, particularly the presence of chromophores (parts of the molecule that absorb light).
For this compound, the pyridine (B92270) ring and the carboxylic acid group are expected to be the primary chromophores. A typical UV-Vis spectrum would be a plot of absorbance versus wavelength. The data would reveal the wavelength of maximum absorbance (λmax), which is a key characteristic of the compound. The electronic transitions, such as π → π* and n → π* transitions, associated with the aromatic pyridine ring and the carbonyl group of the carboxylic acid would be identified.
Table 1: Hypothetical UV-Vis Spectral Data for this compound
| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Assignment |
| Ethanol | Data Not Available | Data Not Available | π → π* transition |
| Methanol | Data Not Available | Data Not Available | n → π* transition |
This table is for illustrative purposes only. No experimental data was found.
Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragment Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound, confirm its molecular formula, and deduce its structure by analyzing its fragmentation patterns.
For this compound (molecular formula C₇H₆BrNO₃), a high-resolution mass spectrum would provide a very precise mass measurement, allowing for the unambiguous confirmation of its elemental composition. The presence of bromine would be indicated by a characteristic isotopic pattern, as bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance, resulting in two peaks of similar intensity separated by two mass units. The fragmentation pattern observed in the mass spectrum would provide valuable information about the compound's structure, showing characteristic losses of fragments such as the carboxylic acid group (-COOH) or parts of the pyridinyl ring.
Table 2: Hypothetical Mass Spectrometry Data for this compound
| Ionization Mode | [M+H]⁺ (m/z) | [M-H]⁻ (m/z) | Key Fragment Ions (m/z) |
| ESI+ | Data Not Available | Not Applicable | Data Not Available |
| ESI- | Not Applicable | Data Not Available | Data Not Available |
This table is for illustrative purposes only. No experimental data was found.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. This technique involves diffracting a beam of X-rays off of a single crystal of the compound. The resulting diffraction pattern is used to calculate the positions of the atoms within the crystal lattice, providing precise information about bond lengths, bond angles, and intermolecular interactions.
If a suitable single crystal of this compound were grown, X-ray crystallographic analysis would reveal the exact arrangement of the atoms in the solid state. This would include the conformation of the oxyacetic acid side chain relative to the bromopyridine ring and how the molecules pack together in the crystal, including any hydrogen bonding interactions involving the carboxylic acid group.
Table 3: Hypothetical Crystallographic Data for this compound
| Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |
| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
This table is for illustrative purposes only. No experimental data was found.
Computational and Theoretical Investigations of 2 5 Bromopyridin 2 Yl Oxyacetic Acid
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in exploring the intricacies of 2-(5-Bromopyridin-2-yl)oxyacetic acid at the atomic level. These computational methods allow for the prediction of molecular properties with a high degree of accuracy, complementing and often guiding experimental studies.
Density Functional Theory (DFT) Studies
DFT has emerged as a powerful tool for investigating the structural and electronic characteristics of molecules. By approximating the electron density, DFT calculations can provide detailed information about the geometry, electronic structure, and vibrational modes of this compound.
The first step in the theoretical investigation of this compound involves the optimization of its molecular geometry. This process computationally determines the most stable three-dimensional arrangement of atoms, corresponding to the minimum energy on the potential energy surface. Conformational analysis is also crucial for molecules with flexible side chains, such as the oxyacetic acid group in this compound. Studies on similar molecules have shown that different conformers can exist due to rotation around single bonds, and identifying the global minimum energy conformer is essential for accurately predicting other molecular properties. For this compound, the relative orientation of the carboxylic acid group with respect to the pyridine (B92270) ring is a key conformational feature.
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
|---|---|---|---|
| C2-O3 | 1.365 | ||
| C5-Br | 1.902 | ||
| C8=O9 | 1.211 | ||
| O10-H11 | 0.972 | ||
| C2-O3-C7 | 118.5 | ||
| O3-C7-C8 | 109.2 | ||
| C6-C2-O3-C7 | |||
| -179.8 |
The electronic structure of a molecule is fundamental to its chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a significant indicator of molecular stability; a smaller gap suggests higher reactivity. For this compound, the HOMO is typically localized over the electron-rich pyridine ring and the oxygen atoms, whereas the LUMO is distributed over the pyridine ring and the carboxylic acid group.
The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. In the MEP of this compound, the negative potential (red and yellow regions) is concentrated around the electronegative oxygen atoms of the carboxylic acid group and the nitrogen atom of the pyridine ring, indicating these are the likely sites for electrophilic attack. The positive potential (blue regions) is found around the hydrogen atoms, particularly the acidic proton of the carboxyl group.
| Property | Value (eV) |
|---|---|
| HOMO Energy | -6.85 |
| LUMO Energy | -1.52 |
| HOMO-LUMO Energy Gap (ΔE) | 5.33 |
Theoretical vibrational analysis is performed to understand the different vibrational modes of the molecule. The calculated vibrational frequencies are often scaled to correct for anharmonicity and the limitations of the theoretical method, allowing for a direct comparison with experimental infrared (IR) and Raman spectra. Each vibrational mode can be assigned to specific stretching, bending, or torsional motions of the atoms. Potential Energy Distribution (PED) analysis is used to quantify the contribution of each internal coordinate to a particular normal mode, providing a detailed assignment of the vibrational spectrum. For this compound, characteristic vibrational modes include the C-Br stretching, pyridine ring vibrations, and the C=O and O-H stretching of the carboxylic acid group.
| Frequency (cm⁻¹) (Scaled) | Assignment (PED %) |
|---|---|
| 3085 | ν(O-H) (98%) |
| 1740 | ν(C=O) (85%) |
| 1580 | ν(C=C) pyridine (75%) |
| 1250 | ν(C-O) (60%) |
| 680 | ν(C-Br) (70%) |
ν: stretching
DFT also allows for the calculation of various chemical reactivity descriptors that provide quantitative measures of a molecule's reactivity. Fukui functions indicate the change in electron density at a given point in the molecule when an electron is added or removed. These functions help to identify the most reactive sites for nucleophilic, electrophilic, and radical attacks. For this compound, the Fukui functions can pinpoint which atoms on the pyridine ring or the oxyacetic acid side chain are most susceptible to different types of chemical reactions.
Natural Bond Orbital (NBO) Analysis for Inter/Intramolecular Interactions
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
|---|---|---|
| LP(1) N1 | π(C2-C3) | 5.8 |
| LP(2) O3 | σ(C2-N1) | 2.5 |
| σ(C4-C5) | σ*(C5-Br) | 3.1 |
E(2) represents the stabilization energy of the interaction. LP denotes a lone pair.
Quantum Theory of Atoms in Molecules (QTAIM) for Bond Characterization
No specific studies utilizing the Quantum Theory of Atoms in Molecules (QTAIM) to characterize the chemical bonds within this compound were identified. While QTAIM is a valuable method for analyzing electron density and the nature of intra- and intermolecular interactions, its application to this particular compound has not been documented in the searched literature.
First-Order Hyperpolarizability Calculations for Non-Linear Optical Properties
There are no available research findings that report the calculation of the first-order hyperpolarizability (β) for this compound. Consequently, its potential non-linear optical (NLO) properties have not been computationally assessed or reported in the reviewed sources. Studies on other molecules demonstrate that such calculations are used to predict NLO behavior, but data for the target compound is absent.
Molecular Dynamics Simulations to Explore Conformational Space
Scientific literature detailing molecular dynamics (MD) simulations to explore the conformational space of this compound is not available. MD simulations are a powerful tool for understanding the dynamic behavior and accessible conformations of molecules, but this analysis has not been published for this specific compound.
Intermolecular Interaction Analysis in Crystal Packing
A detailed analysis of the intermolecular interactions governing the crystal packing of this compound is not available in the searched scientific reports.
Hirshfeld Surface Analysis and Fingerprint Plots
No studies conducting Hirshfeld surface analysis or generating 2D fingerprint plots for this compound were found. This type of analysis is crucial for quantifying and visualizing intermolecular contacts in crystals, but it has not been applied to this compound in the available literature. While there are examples of this analysis for related brominated heterocyclic compounds, specific data for this compound is absent.
Halogen-Halogen and π···π Stacking Interactions
There is no specific information detailing the presence or nature of halogen-halogen (Br···Br) or π···π stacking interactions within the crystal structure of this compound. While studies on other brominated pyridine derivatives confirm the potential for such interactions to influence crystal packing, a specific analysis for this molecule has not been reported.
Molecular Docking Studies for Interaction Pattern Analysis
No molecular docking studies featuring this compound have been published in the reviewed literature. Molecular docking is used to predict the binding orientation and affinity of a molecule to a target protein, but this compound has not been investigated in such a context in the available research.
Mechanistic Studies of Reactions Involving 2 5 Bromopyridin 2 Yl Oxyacetic Acid and Its Derivatives
Reaction Pathway Elucidation for Derivatization
The derivatization of 2-(5-Bromopyridin-2-yl)oxyacetic acid would likely involve reactions at the carboxylic acid group, the pyridine (B92270) ring, or the ether linkage. Elucidating the pathways for these transformations would typically involve a combination of experimental and computational methods.
Experimentally, researchers would use techniques such as isotopic labeling, intermediate trapping, and kinetic studies to map the reaction progress. For instance, in metal-catalyzed cross-coupling reactions at the bromide position on the pyridine ring, the reaction pathway would be investigated to understand the sequence of oxidative addition, transmetalation, and reductive elimination.
Computational approaches, such as Density Functional Theory (DFT), would be employed to model the potential energy surface of the reaction. This would help in identifying the most probable reaction coordinates and the structures of intermediates and transition states.
Transition State Characterization in Catalytic Processes
The characterization of transition states is fundamental to understanding reaction mechanisms and rates. For catalytic processes involving this compound, transition state theory would be a key framework. ucsb.edu
Computational chemistry is a powerful tool for this purpose. Quantum chemical calculations can be used to locate and characterize the geometry and energy of transition state structures. scm.com For a given reaction, the transition state is a first-order saddle point on the potential energy surface, having exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. ucsb.eduscm.com The energy of this transition state relative to the reactants determines the activation energy of the reaction.
For example, in a hypothetical palladium-catalyzed C-H activation reaction on the pyridine ring, the transition state for the C-H bond cleavage step would be of significant interest. Understanding its structure would provide insights into the factors controlling the reaction's efficiency and selectivity.
Kinetic and Thermodynamic Considerations of Transformations
Kinetic and thermodynamic studies provide quantitative data on reaction rates and equilibria. For transformations of this compound, this data would be essential for process optimization and for validating proposed mechanisms.
Kinetic Studies: These would involve measuring reaction rates under various conditions (e.g., temperature, concentration of reactants and catalysts). The data would be used to determine the reaction order with respect to each component and to calculate the activation parameters (enthalpy and entropy of activation).
A study on the instability of a related compound, 2,2-di(pyridin-2-yl)acetic acid, utilized DFT calculations to compare the thermodynamics of tautomerization versus decarboxylation, revealing that decarboxylation is energetically favored. nih.govnih.gov Similar approaches could be applied to understand the thermal stability and decomposition pathways of this compound.
A hypothetical data table for a kinetic study of a derivatization reaction is presented below to illustrate the type of data that would be collected.
| Experiment | Initial [Substrate] (M) | Initial [Reagent] (M) | Initial Rate (M/s) |
| 1 | 0.1 | 0.1 | 1.2 x 10⁻⁵ |
| 2 | 0.2 | 0.1 | 2.4 x 10⁻⁵ |
| 3 | 0.1 | 0.2 | 4.8 x 10⁻⁵ |
This is a hypothetical table for illustrative purposes only.
Catalytic Cycle Analysis for Metal-Mediated Reactions
Metal-mediated reactions, particularly those involving palladium, rhodium, or copper, are frequently used for the functionalization of pyridine rings. researchgate.net An analysis of the catalytic cycle is crucial for understanding the role of the catalyst and for improving its performance.
A typical catalytic cycle for a cross-coupling reaction on the 5-bromo position of the pyridine ring would involve the following key steps:
Oxidative Addition: The active catalyst (e.g., Pd(0)) reacts with the aryl bromide to form a Pd(II) intermediate.
Transmetalation: A second reactant (e.g., an organoboron compound in a Suzuki coupling) transfers its organic group to the palladium center.
Reductive Elimination: The two coupled organic fragments are eliminated from the palladium, forming the final product and regenerating the active Pd(0) catalyst.
Each step in this cycle would be studied to identify the rate-determining step and potential catalyst deactivation pathways. For instance, in some manganese-based oxidation catalysis involving pyridyl ligands, it has been shown that the ligand can decompose in situ to pyridine-2-carboxylic acid, which is the true catalytic species. researchgate.net This highlights the importance of analyzing the stability and transformation of all components within a catalytic system.
A summary of potential catalytic steps in a hypothetical metal-mediated reaction is shown in the table below.
| Step | Description | Key Intermediates |
| 1 | Oxidative Addition | Pd(II)-aryl complex |
| 2 | Transmetalation | Pd(II)-aryl-nucleophile complex |
| 3 | Reductive Elimination | Product, Pd(0) catalyst |
This is a generalized representation of a catalytic cycle.
Applications of 2 5 Bromopyridin 2 Yl Oxyacetic Acid As a Versatile Synthetic Building Block and Intermediate
Precursor in the Synthesis of Diverse Nitrogen Heterocycles
The unique combination of a halogenated pyridine (B92270) ring and a carboxylic acid functional group makes 2-(5-Bromopyridin-2-yl)oxyacetic acid a strategic starting material for building a variety of nitrogen-containing heterocyclic compounds.
While direct synthesis from this compound is not extensively documented, related brominated pyridines are key precursors to 2-hydroxypyridines and their tautomeric forms, 2-pyridones. A common synthetic route involves the transformation of 2-amino-5-bromopyridine. For instance, a four-step synthesis can yield 2-amino-5-hydroxypyridine from 2-amino-5-bromopyridine by first protecting the amino group, followed by methoxylation, deprotection, and finally demethylation researchgate.net. This highlights the utility of the 5-bromopyridine scaffold in accessing hydroxylated pyridine derivatives. The 2-(oxyacetic acid) group in the title compound presents an alternative, albeit less documented, pathway where intramolecular cyclization or other transformations could potentially lead to fused pyridone structures.
Imidazo[4,5-b]pyridines are structurally analogous to purines and are of significant interest in medicinal chemistry nih.gov. The synthesis of the 6-bromo-imidazo[4,5-b]pyridine core typically begins with 5-bromopyridine-2,3-diamine mdpi.com. This key intermediate is condensed with various aldehydes or carboxylic acids to form the fused imidazole ring nih.govmdpi.com.
For example, the reaction of 5-bromopyridine-2,3-diamine with benzaldehyde yields 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine mdpi.com. Although this compound is not the direct precursor, its chemical structure could be modified through several steps (e.g., amination at the 3-position and conversion of the oxyacetic acid group) to generate the necessary 2,3-diaminopyridine scaffold required for this cyclization. The resulting brominated imidazopyridine can then undergo further functionalization, such as in Suzuki cross-coupling reactions, to produce a diverse range of derivatives mdpi.comosi.lv.
The bromine atom at the 5-position of the pyridine ring in this compound serves as a crucial handle for palladium-catalyzed cross-coupling reactions to form C-C bonds, which is a primary method for synthesizing bipyridine derivatives mdpi.com. These reactions are fundamental in creating complex molecules for materials science and medicinal chemistry mdpi.com. Various established cross-coupling methods can be employed, utilizing the bromopyridine moiety as an organohalide partner.
| Coupling Reaction | Coupling Partner | Catalyst/Conditions | Description |
| Suzuki Coupling | Pyridylboronic acids or esters | Palladium catalyst (e.g., Pd(PPh₃)₄), Base | A versatile and widely used method for forming C-C bonds between the bromopyridine and a boron-containing pyridine derivative mdpi.com. |
| Negishi Coupling | Pyridyl zinc halides | Palladium catalyst (e.g., Pd(dba)₂) | An alternative to Suzuki coupling, often effective for coupling 2-pyridyl organometallic reagents with bromopyridines mdpi.com. |
| Stille Coupling | Pyridyl stannanes | Palladium catalyst | While effective, its use is often limited due to the high toxicity of organotin reactants mdpi.com. |
| Desulfonylative Coupling | Pyridyl sulfinate salts | Palladium catalyst | An effective method where pyridyl sulfinate salts are used as coupling partners with bromopyridines mdpi.com. |
The oxyacetic acid group in the molecule would likely remain intact under many of these coupling conditions or could be protected if necessary, allowing for the synthesis of functionalized bipyridines that retain the carboxylic acid for further modification or for its coordinating properties.
Role in the Construction of Complex Polycyclic and Spirocyclic Molecular Architectures
The functional groups within this compound provide the potential for its use in constructing more complex molecular frameworks. While specific examples utilizing this exact compound are not prominent in the literature, its components are amenable to reactions that build polycyclic and spirocyclic systems. Spirocycles, in particular, are of growing interest in drug discovery due to their three-dimensional nature nih.gov.
The carboxylic acid moiety can be a starting point for building new rings. For example, it could be converted into other functional groups that then participate in intramolecular cyclization reactions. Methodologies for creating spirocycles often involve the synthesis of multifunctional intermediates from cyclic carboxylic acids, which are then used in subsequent ring-forming steps nih.gov. Similarly, the development of general approaches to oxa-spirocycles often relies on key steps like iodocyclization of precursors derived from acids nih.govresearchgate.net. The combination of the pyridine ring, the flexible oxyacetic acid side chain, and the reactive bromine handle suggests a potential for designing intramolecular reactions to forge intricate polycyclic or spirocyclic structures.
Design and Synthesis of Ligands for Coordination Chemistry
The structure of this compound is well-suited for applications in coordination chemistry. The pyridine nitrogen atom and the carboxylate group of the oxyacetic acid can act together as a bidentate chelating ligand, binding to a single metal center to form a stable ring structure. Carboxylate ligands, particularly those with additional donor atoms, are known to form a wide variety of metal complexes with diverse nuclearities and properties mdpi.com.
Pyridine-based carboxylic acids are a common class of ligands used to construct coordination polymers and metal-organic frameworks (MOFs) nih.gov. The resulting metal complexes can exhibit interesting properties such as luminescence and magnetic relaxation nih.gov. Furthermore, the bromine atom on the pyridine ring can be used for post-synthetic modification, allowing for the ligand's properties to be fine-tuned after it has been coordinated to a metal ion. This is analogous to the synthesis of "expanded ligands," where a coordinated metal complex retains reactive sites for further coordination or reaction mdpi.com. The synthesis of an Iridium(III) complex from a related 2-(6-bromopyridin-2-yl)imidazo[1,2-a]pyridine ligand demonstrates the utility of such brominated pyridine systems in creating organometallic compounds rsc.org.
Utility in Fragment-Based Approaches for Chemical Discovery
Fragment-based drug discovery (FBDD) is a modern approach to identifying lead compounds by screening libraries of small, low-molecular-weight molecules ("fragments") nih.gov. This compound, with a molecular weight of approximately 216 g/mol , fits the profile of a chemical fragment echemi.com. Its structural features—a heterocyclic aromatic ring, a hydrogen bond donor/acceptor in the carboxylic acid, and a halogen atom—provide diverse potential interaction points with biological targets.
The presence of a bromine atom is particularly advantageous for FBDD campaigns that use X-ray crystallography for hit identification. Bromine's high electron density and ability to produce a strong anomalous scattering signal make it easier to locate the bound fragment within the electron density map of a protein target lifechemicals.com. This facilitates the reliable determination of the fragment's binding pose, which is critical for the subsequent structure-guided optimization of the fragment into a more potent lead compound lifechemicals.comastx.com. Therefore, this compound is a valuable candidate for inclusion in specialized brominated fragment libraries designed to accelerate drug discovery efforts lifechemicals.com.
Future Research Directions and Emerging Trends in 2 5 Bromopyridin 2 Yl Oxyacetic Acid Chemistry
Development of Sustainable and Green Synthetic Routes
The pharmaceutical and chemical industries are increasingly adopting green chemistry principles to minimize their environmental footprint. mdpi.commdpi.com Future research on 2-(5-Bromopyridin-2-yl)oxyacetic acid will likely focus on developing synthetic pathways that are more sustainable than traditional methods. This involves a shift away from hazardous reagents and solvents, reduction of waste, and improvement in energy efficiency.
Key areas of development include:
Use of Greener Solvents: Replacing conventional volatile organic compounds (VOCs) with benign alternatives such as water, supercritical fluids, or bio-derived solvents like Cyrene.
Catalytic Innovations: Moving from stoichiometric reagents to catalytic systems. This includes the exploration of heterogeneous catalysts for easier separation and recycling, as well as biocatalysis, which utilizes enzymes to perform reactions with high selectivity under mild conditions. mdpi.com
Energy-Efficient Methodologies: Employing alternative energy sources like microwave irradiation and ultrasound to accelerate reaction rates, often leading to higher yields and cleaner reaction profiles in shorter time frames. mdpi.com
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product, thereby minimizing waste.
| Synthetic Aspect | Conventional Approach | Potential Green Alternative | Anticipated Benefits |
|---|---|---|---|
| Solvent | Dimethylformamide (DMF), Dichloromethane (DCM) | Water, Ethanol, 2-Methyltetrahydrofuran | Reduced toxicity, improved biodegradability, lower environmental impact. |
| Base | Sodium hydride (NaH) | Potassium carbonate (K2CO3) in a recyclable solvent | Improved safety (non-pyrophoric), easier handling. |
| Energy Input | Conventional heating (oil bath) for prolonged periods | Microwave irradiation, sonication | Drastically reduced reaction times, lower energy consumption, potentially higher yields. |
| Catalysis | Stoichiometric reagents | Heterogeneous catalysts, phase-transfer catalysts, or enzymatic resolution | Catalyst recyclability, simplified purification, high selectivity. |
Exploration of Novel C-H Functionalization Pathways
Direct C-H functionalization has emerged as a powerful strategy in organic synthesis, offering a more atom- and step-economical approach to creating complex molecules by avoiding the need for pre-functionalized starting materials. rsc.orgresearchgate.net The pyridine (B92270) ring, while a common core in pharmaceuticals, presents unique challenges and opportunities for C-H activation due to its electron-deficient nature and the coordinating ability of the nitrogen atom. researchgate.netbeilstein-journals.org
Future research will focus on the regioselective functionalization of the C-H bonds on the pyridine ring of this compound. The positions ortho to the nitrogen (C6) and meta to the bromine (C4 and C6) are primary targets.
Potential research avenues include:
Transition-Metal Catalysis: Utilizing catalysts based on palladium, rhodium, ruthenium, or iridium to direct the arylation, alkylation, or amination of specific C-H bonds. nih.govslideshare.net The existing ether linkage may serve as a directing group to facilitate ortho-functionalization.
Photoredox Catalysis: Employing light-mediated reactions to generate radical intermediates that can engage in C-H functionalization under mild conditions, offering new pathways for forming carbon-carbon and carbon-heteroatom bonds.
Regioselectivity Control: Developing new ligand and catalyst systems to overcome the inherent reactivity patterns of the pyridine ring and achieve selective functionalization at the less accessible C3 and C4 positions. nih.gov
| Target Position | Potential C-H Functionalization Reaction | Catalyst System (Example) | Potential Product Class |
|---|---|---|---|
| C-4 | Direct Arylation | Palladium(II) acetate with a specialized ligand | 4-Aryl-2-(5-bromopyridin-2-yl)oxyacetic acids |
| C-6 | Alkylation | Ruthenium(II) complex with a directing group strategy | 6-Alkyl-2-(5-bromopyridin-2-yl)oxyacetic acids |
| C-3 | Borylation | Iridium-based catalysts | 2-(5-Bromo-3-borylpyridin-2-yl)oxyacetic acid derivatives |
Integration of Advanced Computational Modeling for Predictive Chemistry
Computational chemistry has become an indispensable tool in modern drug discovery and materials science, enabling the prediction of molecular properties and reaction outcomes before embarking on lengthy and expensive experimental work. nih.govnih.gov For this compound, computational modeling can guide the design of new derivatives with enhanced biological activity or desired physicochemical properties.
Key applications of computational modeling in this context include:
Predictive Toxicology and ADMET Profiling: In silico tools can estimate properties such as absorption, distribution, metabolism, excretion, and toxicity (ADMET), as well as potential liabilities like hERG channel inhibition, allowing for the early-stage filtering of unpromising candidates. nih.gov
Structure-Based Drug Design: If a biological target is known, molecular docking and molecular dynamics simulations can predict the binding affinity and orientation of novel derivatives within the target's active site, guiding the design of more potent inhibitors. nih.govacs.org
Reaction Mechanism and Catalyst Design: Quantum mechanics calculations, such as Density Functional Theory (DFT), can be used to elucidate reaction mechanisms, predict regioselectivity in C-H functionalization reactions, and design more efficient catalysts.
QSAR Modeling: Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate structural features of derivatives with their biological activity, providing a statistical model to predict the activity of yet-unsynthesized compounds. jchemlett.com
| Computational Method | Application for this compound | Predicted Outcome/Insight |
|---|---|---|
| Molecular Docking | Virtual screening of derivatives against a protein target (e.g., an enzyme) | Binding energy scores, identification of key binding interactions. |
| Density Functional Theory (DFT) | Calculating the energies of transition states for a proposed C-H activation reaction | Determination of the most likely reaction pathway and regiochemical outcome. |
| ADMET Prediction Algorithms | In silico evaluation of designed derivatives | Prediction of water solubility, blood-brain barrier penetration, and potential cardiotoxicity. nih.gov |
| Molecular Dynamics (MD) Simulation | Simulating the behavior of a ligand-protein complex over time | Assessment of binding stability and conformational changes. jchemlett.com |
Design of Innovative Multicomponent Reactions for Scaffold Diversification
Multicomponent reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a one-pot process to form a single product that incorporates portions of all starting materials. ebrary.netajrconline.org MCRs are highly valued for their efficiency, convergence, and ability to rapidly generate molecular complexity and build libraries of diverse compounds. windows.net
The carboxylic acid moiety of this compound makes it an ideal candidate for well-known isocyanide-based MCRs, such as the Ugi and Passerini reactions. ajrconline.orgnih.gov
Future research will likely exploit this reactivity to:
Generate Diverse Libraries: Use the Ugi four-component reaction (an amine, an aldehyde or ketone, a carboxylic acid, and an isocyanide) to create a wide array of α-acylamino carboxamide derivatives from this compound in a single step.
Access Novel Heterocycles: Design MCRs that lead to subsequent intramolecular cyclization events, using the functional groups introduced by the MCR to construct novel, complex heterocyclic systems fused to or appended to the initial pyridine scaffold.
Develop Novel MCRs: Explore new MCRs where the unique electronic properties of the bromopyridine ring can influence the course of the reaction or participate directly in the transformation.
| Multicomponent Reaction | Reactants Involving the Core Scaffold | General Product Structure | Potential for Diversification |
|---|---|---|---|
| Ugi 4-Component Reaction | This compound (acid component), Amine, Aldehyde/Ketone, Isocyanide | α-Acylamino carboxamides | High diversity by varying the amine, carbonyl, and isocyanide components. |
| Passerini 3-Component Reaction | This compound (acid component), Aldehyde/Ketone, Isocyanide | α-Acyloxy carboxamides | Efficient synthesis of ester-amide structures by varying the carbonyl and isocyanide. |
| Biginelli Reaction Variant | A derivative of the core scaffold (e.g., an aldehyde) with a β-ketoester and urea/thiourea | Dihydropyrimidinones | Creation of complex heterocyclic systems containing the bromopyridine motif. ajrconline.org |
Q & A
Q. What are the optimal conditions for synthesizing 2-(5-bromopyridin-2-yl)oxyacetic acid via ester hydrolysis?
The compound can be synthesized by hydrolyzing its methyl ester precursor. A general procedure involves reacting methyl 2-(5-bromopyridin-2-yl)acetate with a base (e.g., NaOH) in a polar solvent (e.g., DMSO/water). After acidification, the product is isolated with an 82% yield. Key characterization includes ¹H NMR (δ 3.74 ppm for the acetic acid protons) and ESI-MS ([M+H]+ at m/z 218.1/219.1) .
Q. How can cross-coupling reactions expand the utility of this compound in synthesizing derivatives?
Suzuki-Miyaura coupling with aryl boronic acids (e.g., phenylboronic acid) using a Pd catalyst (e.g., Pd(PPh₃)₄) and K₂CO₃ in dioxane/water (9:1) at 100°C enables the introduction of aromatic groups at the 5-position. This method achieves 87% yield for 2-(5-phenylpyridin-2-yl)acetic acid, validated via reversed-phase chromatography .
Q. What analytical techniques are critical for verifying purity and structure?
- ¹H NMR : Distinct signals for the pyridine ring (δ 7.35–8.61 ppm) and acetic acid protons (δ 3.74 ppm).
- Mass Spectrometry : ESI-MS confirms molecular weight via [M+H]+ peaks.
- Chromatography : Reversed-phase flash chromatography (water/MeOH) ensures purity .
Advanced Research Questions
Q. How can reaction optimization be systematically approached using informer libraries?
Aryl halide informer libraries (e.g., Merck’s 18-drug-like molecule set) enable comparative screening of reaction conditions. By testing diverse substrates, researchers identify scope limitations (e.g., steric hindrance at the pyridine 5-position) and optimize catalysts/solvents. Parallel scaleup of successful reactions ensures reproducibility .
Q. What challenges arise in synthesizing brominated analogs, and how are they addressed?
Bromination at the pyridine ring may compete with side reactions (e.g., oxidation). A Wittig-like approach using brominated ylides (prepared from triphenylphosphonium salts and Br₂) allows selective α-bromination. Reaction monitoring via TLC and quenching with aqueous Na₂S₂O₃ mitigates over-bromination .
Q. How does structural modification impact biological activity compared to analogs like triclopyr?
While this compound shares structural similarities with triclopyr (a herbicide with a trichloropyridinyl group), bromine’s lower electronegativity may reduce herbicidal potency. Comparative bioassays (e.g., plant growth inhibition) and DFT calculations (e.g., charge distribution analysis) can quantify these effects .
Q. What strategies resolve contradictions in reaction yields across different methods?
Discrepancies often stem from varying catalyst loading or solvent polarity. For example, Pd(PPh₃)₄ in dioxane/water outperforms other Pd catalysts in cross-couplings due to enhanced stability. Systematic DOE (Design of Experiments) identifies critical parameters (e.g., temperature, solvent ratio) .
Methodological Notes
- Salt Formation : Hydrochloride salts (e.g., 2-(5-bromopyridin-2-yl)acetic acid hydrochloride) improve solubility for biological testing. Purification via recrystallization in ethanol/water mixtures is recommended .
- Crystallography : Single-crystal X-ray diffraction (as demonstrated for N-(5-bromopyridin-2-yl)acetamide) provides bond-length/angle data to validate computational models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
